2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride
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Overview
Description
“2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride” is a chemical compound with the CAS Number: 2138093-56-6 . It has a molecular weight of 251.16 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N4.2ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;;/h2-3,7-8,11H,4-6H2,1H3;2*1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Corrosion Inhibition
Pyrazine derivatives, including 2-(2-Methylpiperazin-1-yl)pyrazine, have been studied for their potential in corrosion inhibition. Theoretical evaluations and experimental studies have indicated that these compounds can effectively inhibit the corrosion of steel in acidic environments. The adsorption properties of pyrazine compounds on metal surfaces have been investigated through quantum chemical calculations and molecular dynamics simulations, revealing their potential as effective corrosion inhibitors. The findings suggest that the molecular structure of pyrazine derivatives plays a crucial role in their adsorption behavior and corrosion inhibition efficiency on steel surfaces I. Obot & Z. Gasem, 2014; Xianghong Li, S. Deng & H. Fu, 2011.
Antimicrobial Activity
Research into the synthesis of pyrazine and pyridine derivatives has revealed their potential in exhibiting antibacterial activity. The synthesis of specific pyrazine derivatives has led to compounds that show significant activity against various bacterial strains. These compounds' antibacterial properties highlight their potential use in developing new antimicrobial agents, contributing to the ongoing search for new treatments against resistant bacterial infections H. Foks et al., 2005.
DNA Binding and Anticancer Research
Pyrazine derivatives have also been explored for their physicochemical properties, including their ability to interact with DNA. Studies involving compounds like chlorohydrazinopyrazine have shown a high affinity for DNA, indicating potential applications in clinical settings due to their non-toxic nature to human cells. Furthermore, these interactions with DNA suggest a pathway for developing new anticancer agents, as these compounds could interfere with the replication processes of cancer cells Paulina Mech-Warda et al., 2022.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-(2-methylpiperazin-1-yl)pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;;/h2-3,7-8,11H,4-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHPXHTYSRIEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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